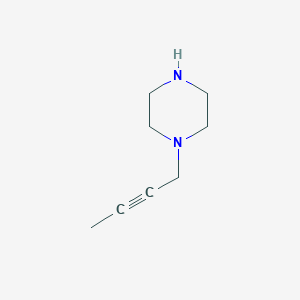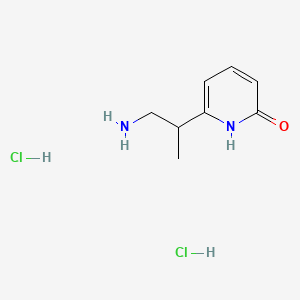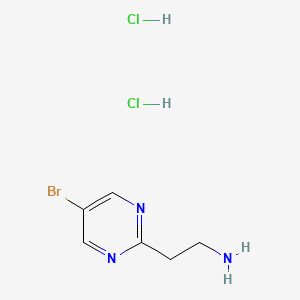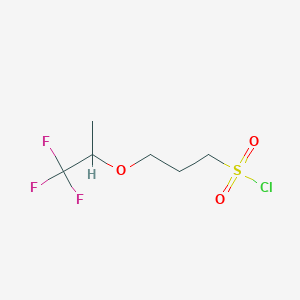
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The structure of this compound includes a cyclopentyl group, a methyl group, and a triazole ring, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
The synthesis of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a substitution reaction using cyclopentyl halides.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the type of reaction and the conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as potential anticancer agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the disruption of cellular processes essential for cell survival and proliferation. The triazole ring plays a crucial role in binding to the active sites of these enzymes, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine can be compared with other similar compounds such as:
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine: This compound has a butyl group instead of an ethyl group, which may affect its biological activity and chemical properties.
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine: This compound has a methylene group, which can lead to different reactivity and applications.
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
1-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H18N4/c1-7(11)10-12-9(13-14(10)2)8-5-3-4-6-8/h7-8H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
GNIZJTSEOQLUQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NN1C)C2CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)




![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)

![Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride](/img/structure/B13528130.png)



